Menaquinone 8
Overview
Description
Synthesis Analysis
Menaquinone biosynthesis involves several key enzymes and intermediates. For instance, the enzyme MenH or YfbB, previously proposed to catalyze a late step in menaquinone biosynthesis, has been identified as the SHCHC (succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate) synthase in E. coli. This enzyme catalyzes a proton abstraction reaction resulting in the formation of SHCHC from SEPHCHC (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate) (Jiang et al., 2008).
Molecular Structure Analysis
The structure of menaquinone-8 is characterized by its naphthoquinone ring and a side chain of isoprenyl units, which determine its solubility and function within the bacterial membrane. Menaquinone biosynthesis enzymes like MenD show a highly basic active site with a pronounced hydrophobic patch, reflecting the chemical properties of menaquinone substrates (Dawson et al., 2008).
Chemical Reactions and Properties
Menaquinones undergo redox reactions within the bacterial electron transport chain, shuttling electrons between membrane-bound protein complexes. The specific chemical reactions involve electron acceptance and donation, facilitated by the quinone and hydroquinone states of menaquinone's naphthoquinone ring. The synthesis of menaquinone-8 specifically involves a series of enzymatic reactions, starting from chorismate and culminating in the attachment of isoprenyl side chains to the naphthoquinone core.
Physical Properties Analysis
The physical properties of menaquinone-8, such as its hydrophobicity and solubility, are influenced by the length and saturation of its isoprenyl side chain. Studies have shown that menaquinone-2 (MK-2), a truncated form of menaquinone, adopts a folded conformation depending on the environmental conditions, which might be similar in longer chain menaquinones like menaquinone-8 (Koehn et al., 2017).
Chemical Properties Analysis
Menaquinone-8's chemical properties, including its redox potential and role in electron transport, are central to its function in bacterial respiration. The redox properties allow it to cycle between oxidized and reduced states, enabling electron transfer. The synthesis and characterization of menaquinone derivatives have provided insights into the structure-activity relationships of these molecules (Braasch-Turi & Crans, 2020).
Scientific Research Applications
Bone Health
Field : Orthopedics and Nutrition
Application : MK-8 is beneficial in managing bone loss because it upregulates osteoprotegerin, a decoy receptor for RANK ligand (RANKL), thus inhibiting bone resorption .
Methods : MK-8 acts as a cofactor, facilitating the deposition of calcium in bones by converting undercarboxylated osteocalcin (ucOC) to carboxylated forms (cOC) .
Results : Clinical studies have demonstrated the utility of vitamin K2-7 supplementation in reducing bone fracture risk .
Cardiovascular Health
Application : MK-8 prevents vascular calcification by converting undercarboxylated matrix Gla protein (ucMGP) to carboxylated forms (cMGP) .
Methods : The conversion process is facilitated by MK-8 acting as a cofactor .
Results : Improvements in cardiovascular health have been observed with vitamin K2-7 supplementation .
Anti-Inflammatory
Application : MK-8 suppresses proinflammatory mediators such as IL-1α, IL-1β, and TNF-α .
Methods : The suppression is mediated through various signal transduction pathways such as PI3K/AKT, MAP Kinase, JAK/STAT, NF-κB, etc .
Results : MK-8 has shown potential in managing inflammation .
Cancer Prevention
Field : Oncology
Application : Some studies suggest that MK-8 might have anti-cancer properties.
Methods : MK-8-mediated suppression of growth in cancer cells via cell-cycle arrest, autophagy, and apoptosis .
Results : Further research is needed to confirm these findings.
Diabetes Management
Field : Endocrinology
Application : Limited research suggests that MK-8 might improve insulin sensitivity.
Methods : The exact mechanisms are still under investigation.
Results : More research is needed to confirm this.
Microbial Production
Application : MK-8 is produced by certain bacteria, such as Rhodococcus sp. B7740, isolated from the Arctic Ocean .
Methods : The bacteria produce MK-8 during their metabolic processes .
Results : This discovery could have implications for the production of MK-8 .
Future Directions
The increased global demand for MK-8 has inspired interest in novel production strategies . Advanced metabolic engineering biotechnology for future microbial MK-8 production is being discussed . More detailed information can be found in the paper titled "Advances in regulating vitamin K2 production through metabolic engineering strategies" .
properties
IUPAC Name |
2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H72O2/c1-38(2)20-13-21-39(3)22-14-23-40(4)24-15-25-41(5)26-16-27-42(6)28-17-29-43(7)30-18-31-44(8)32-19-33-45(9)36-37-47-46(10)50(52)48-34-11-12-35-49(48)51(47)53/h11-12,20,22,24,26,28,30,32,34-36H,13-19,21,23,25,27,29,31,33,37H2,1-10H3/b39-22+,40-24+,41-26+,42-28+,43-30+,44-32+,45-36+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKDFTDVRVLXFY-WQWYCSGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H72O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Menaquinone 8 | |
CAS RN |
523-38-6 | |
Record name | Menaquinone 8 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=523-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Menaquinone 8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MENAQUINONE 8 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR2A44CB4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.